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Compound of Interest

Compound Name: Carmichaenine D

Cat. No.: B12303170 Get Quote

Disclaimer: To date, a formal total synthesis of Carmichaenine D has not been reported in

peer-reviewed literature. This document provides a comprehensive overview of the synthetic

methodologies and strategies employed in the total synthesis of structurally related C19-

diterpenoid alkaloids. These approaches highlight the key chemical transformations and

synthetic challenges that would be encountered in a potential synthesis of Carmichaenine D.

Introduction to Carmichaenine D and the C19-
Diterpenoid Alkaloids
Carmichaenine D is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus.

These natural products are characterized by a complex, highly bridged hexacyclic core and

dense oxygenation, posing a significant challenge to synthetic chemists. The intricate

architecture of these molecules has made them compelling targets for the development and

application of novel synthetic strategies.

Chemical Structure of Carmichaenine D:

CAS Number: 2065228-62-6

Molecular Formula: C₂₉H₃₉NO₇

Key Structural Features: Aconitine-type hexacyclic core, multiple stereocenters, and various

oxygen-containing functional groups.
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Due to the absence of a reported total synthesis for Carmichaenine D, this document will

focus on the successful total syntheses of closely related C19-diterpenoid alkaloids, namely

(−)-talatisamine, (−)-liljestrandisine, and (−)-liljestrandinine. The strategies employed for these

molecules provide a valuable blueprint for a potential synthesis of Carmichaenine D.

Retrosynthetic Analysis and Synthetic Strategy
A common strategic approach to the synthesis of complex diterpenoid alkaloids involves a

convergent assembly of advanced fragments, followed by a series of meticulously planned

cyclization and functional group manipulation steps to construct the intricate polycyclic core.

A representative retrosynthetic analysis for aconitine-type alkaloids, based on the work of

Reisman and coworkers on (−)-talatisamine, is depicted below.[1][2] This strategy hinges on

the late-stage coupling of two complex fragments.
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Caption: Retrosynthetic analysis of a Carmichaenine D analog.

This convergent approach allows for the independent synthesis of two complex fragments,

which are then joined in a key coupling step. A notable example is the 1,2-addition/semipinacol

rearrangement sequence used to unite two fragments and establish a critical all-carbon

quaternary center.[1]

Key Experiments and Protocols
The total syntheses of aconitine-type alkaloids feature several elegant and challenging

chemical transformations. Below are detailed protocols for some of the key reactions, adapted

from the literature.
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3.1. Asymmetric Michael Addition for Fragment Synthesis

The enantioselective synthesis of key fragments often begins with an asymmetric conjugate

addition to establish the initial stereocenters. The synthesis of a cyclopentanone intermediate,

a precursor to one of the key fragments, was achieved using a chiral gallium–sodium–BINOL

catalyst.[3]

Reaction: Asymmetric Michael addition of dimethyl malonate to cyclopentenone.

Protocol:

To a solution of the chiral gallium–sodium–BINOL catalyst ((S)-12) in an appropriate

solvent, add cyclopentenone (1.0 equiv).

Cool the mixture to the specified temperature (e.g., -20 °C).

Slowly add dimethyl malonate (1.2 equiv).

Stir the reaction at the same temperature until completion (monitored by TLC).

Quench the reaction with a suitable quenching agent (e.g., saturated NH₄Cl solution).

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the residue by flash column chromatography to afford the desired cyclopentanone

product.

3.2. Fragment Coupling via 1,2-Addition/Semipinacol Rearrangement

A powerful method for coupling complex fragments involves a sequence of a 1,2-addition

followed by a semipinacol rearrangement. This strategy was effectively used in the synthesis of

(−)-talatisamine.[1]

Reaction: Coupling of an aldehyde-containing fragment with a lithiated species derived from

the second fragment, followed by rearrangement.
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Protocol:

Dissolve the second fragment in an anhydrous ethereal solvent (e.g., THF) and cool to a

low temperature (e.g., -78 °C).

Add a strong base (e.g., n-butyllithium) dropwise to generate the lithiated species.

Stir for the specified time to ensure complete formation of the anion.

Add a solution of the aldehyde-containing fragment in the same solvent dropwise.

After the addition is complete, stir the reaction at -78 °C for the designated time.

Initiate the semipinacol rearrangement by the addition of a suitable reagent (as specified

in the literature, this can sometimes be triggered by workup or specific reagents).

Quench the reaction and perform an aqueous workup.

Extract, dry, and concentrate the organic phase.

Purify the product via column chromatography.

3.3. Intramolecular Aziridination for E-Ring Formation

The formation of the nitrogen-containing E-ring can be achieved through an intramolecular

aziridination reaction.[1]

Reaction: Cyclization of an unsaturated amine derivative to form a piperidine ring via an

aziridine intermediate.

Protocol:

Dissolve the unsaturated amine precursor in a suitable solvent (e.g., acetonitrile).

Add the appropriate reagents for aziridination (e.g., a hypervalent iodine reagent).

Stir the reaction at room temperature or with gentle heating as required.

Monitor the reaction progress by TLC.
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Upon completion, quench the reaction and remove the solvent under reduced pressure.

The resulting aziridine can then be opened to form the desired piperidine ring system

under specific conditions outlined in the synthetic route.

Quantitative Data Summary
The efficiency of a total synthesis is often evaluated by the number of steps and the overall

yield. The following table summarizes the key quantitative data for the total syntheses of (−)-

talatisamine, (−)-liljestrandisine, and (−)-liljestrandinine by the Reisman group.[1]

Natural Product
Longest Linear Sequence
(steps)

Total Steps

(−)-Talatisamine 31 37

(−)-Liljestrandisine 30 36

(−)-Liljestrandinine 33 39

Signaling Pathways and Experimental Workflows
The logical flow of the synthetic strategy, from simple starting materials to the complex target

molecule, can be visualized as a workflow.
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Caption: Convergent synthesis workflow for aconitine-type alkaloids.
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Conclusion
While the total synthesis of Carmichaenine D remains an open challenge, the successful

syntheses of its structural congeners provide a clear and logical roadmap. The strategies

highlighted herein, particularly the convergent fragment coupling approach, demonstrate the

power of modern synthetic organic chemistry to tackle molecules of immense complexity.

Future efforts towards the synthesis of Carmichaenine D will likely build upon these

foundational studies, potentially introducing novel methodologies for ring construction and

functionalization to further enhance synthetic efficiency. The development of a successful total

synthesis will not only be a significant achievement in its own right but will also enable further

biological studies of this intriguing class of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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